

Application Notes and Protocols: Whole-Cell Patch Clamp Analysis of AZD7009 Effects

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Compound of Interest

Compound Name: AZD7009

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These application notes provide a comprehensive overview and detailed protocols for the whole-cell patch clamp analysis of the electrophysiological effects of **AZD7009**, a mixed ion channel blocker with antiarrhythmic properties.

Introduction

AZD7009 is an antiarrhythmic agent that has shown efficacy in terminating and preventing atrial fibrillation (AF).[1] Its mechanism of action involves the modulation of multiple cardiac ion channels, leading to a predominant effect on atrial electrophysiology with a low proarrhythmic potential.[2][3] Whole-cell patch clamp is a critical technique to elucidate the specific effects of **AZD7009** on individual ion currents, providing valuable insights into its therapeutic and potential proarrhythmic actions.

Mechanism of Action

AZD7009 exhibits a complex pharmacological profile by blocking several key cardiac ion channels. It is a mixed ion-channel blocker, targeting the rapid delayed rectifier potassium current (IKr), the sodium current (INa), and the ultra-rapid delayed rectifier potassium current (IKur).[1] This multi-channel blockade contributes to its predominant effects on the atria.[1] The synergistic inhibition of IKr, the transient outward potassium current (Ito), IKur, and INa is believed to underlie its high antiarrhythmic efficacy.[2][3] Furthermore, its inhibition of the late

sodium current may explain its low proarrhythmic potential by counteracting excessive action potential duration (APD) prolongation.[\[2\]](#)[\[3\]](#)

Data Presentation: Quantitative Effects of AZD7009

The following tables summarize the quantitative data on the inhibitory effects of **AZD7009** on various cardiac ion channels and its electrophysiological consequences.

Table 1: Inhibitory Concentration (IC₅₀) of **AZD7009** on Human Cardiac Ion Channels[\[2\]](#)[\[3\]](#)

Ion Channel	Current	IC ₅₀ (μM)
hERG	IKr	0.6
Nav1.5	INa (peak)	8
hNav1.5	INa (late)	11 ± 2
Kv4.3/KChIP2.2	Ito	24
Kv1.5	IKur	27
Kir3.1/Kir3.4	IKACh	166
KvLQT1/minK	IKs	193
Cav1.2	ICaL	90

Table 2: Electrophysiological Effects of **AZD7009** in Canine Tissue[\[4\]](#)

Parameter	Tissue	Effect
Atrial Effective Refractory Period (AERP)	Atria	Concentration-dependent increase (by 48 ± 7 ms maximum)
Ventricular Effective Refractory Period (VERP)	Ventricle	Small, non-concentration-dependent increase (8 ± 4 ms)
QT Interval	Ventricle	Small, non-concentration-dependent increase (2 ± 5.5 ms)
Vmax	Atria & Ventricle	Concentration-dependent reduction
Action Potential Duration at 90% Repolarization (APD90)	Atria	Increase from 224 ± 7 to 318 ± 7 ms (at $2 \mu\text{M}$)
Action Potential Duration at 90% Repolarization (APD90)	Ventricle	Increase from 257 ± 5 to 283 ± 7 ms (at $2 \mu\text{M}$)

Experimental Protocols

Protocol 1: Whole-Cell Patch Clamp Recording of Ionic Currents in Isolated Cardiomyocytes

This protocol describes the methodology for recording ionic currents from isolated cardiac myocytes to assess the effects of **AZD7009**.

1. Cell Preparation:

- Isolate single ventricular or atrial myocytes from animal models (e.g., rabbit, guinea pig, or canine) using enzymatic digestion methods.
- Plate the isolated myocytes onto glass coverslips and allow them to adhere for at least 30 minutes before recording.

2. Solutions:

- External Solution (Tyrode's Solution): Composition (in mM): 140 NaCl, 5.4 KCl, 1 MgCl₂, 1.8 CaCl₂, 10 Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.
- Internal (Pipette) Solution (for K⁺ currents): Composition (in mM): 120 K-aspartate, 20 KCl, 10 HEPES, 5 EGTA, 5 Mg-ATP, 0.1 Na-GTP. Adjust pH to 7.2 with KOH.
- Internal (Pipette) Solution (for Na⁺ and Ca²⁺ currents): Substitute K⁺ with Cs⁺ to block K⁺ channels. Composition (in mM): 120 CsCl, 20 TEA-Cl, 10 HEPES, 10 EGTA, 5 Mg-ATP. Adjust pH to 7.2 with CsOH.
- **AZD7009** Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of **AZD7009** in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations in the external solution on the day of the experiment.

3. Recording Procedure:

- Place the coverslip with myocytes in the recording chamber on an inverted microscope.
- Continuously perfuse the chamber with the external solution at a constant flow rate.
- Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
- Approach a myocyte with the patch pipette and form a giga-ohm seal (>1 GΩ) by applying gentle suction.
- Rupture the cell membrane within the pipette tip by applying a brief pulse of suction or a voltage "zap" to achieve the whole-cell configuration.
- Compensate for cell capacitance and series resistance using the amplifier's circuitry.
- Apply specific voltage-clamp protocols to elicit the ionic current of interest (e.g., step- and ramp-protocols for I-V curves).
- Record baseline currents in the absence of the drug.
- Apply different concentrations of **AZD7009** via the perfusion system and record the resulting changes in the ionic currents.

Protocol 2: Action Potential Recording in Current-Clamp Mode

This protocol details the methodology for recording action potentials from isolated cardiomyocytes to evaluate the effects of **AZD7009** on APD and other parameters.

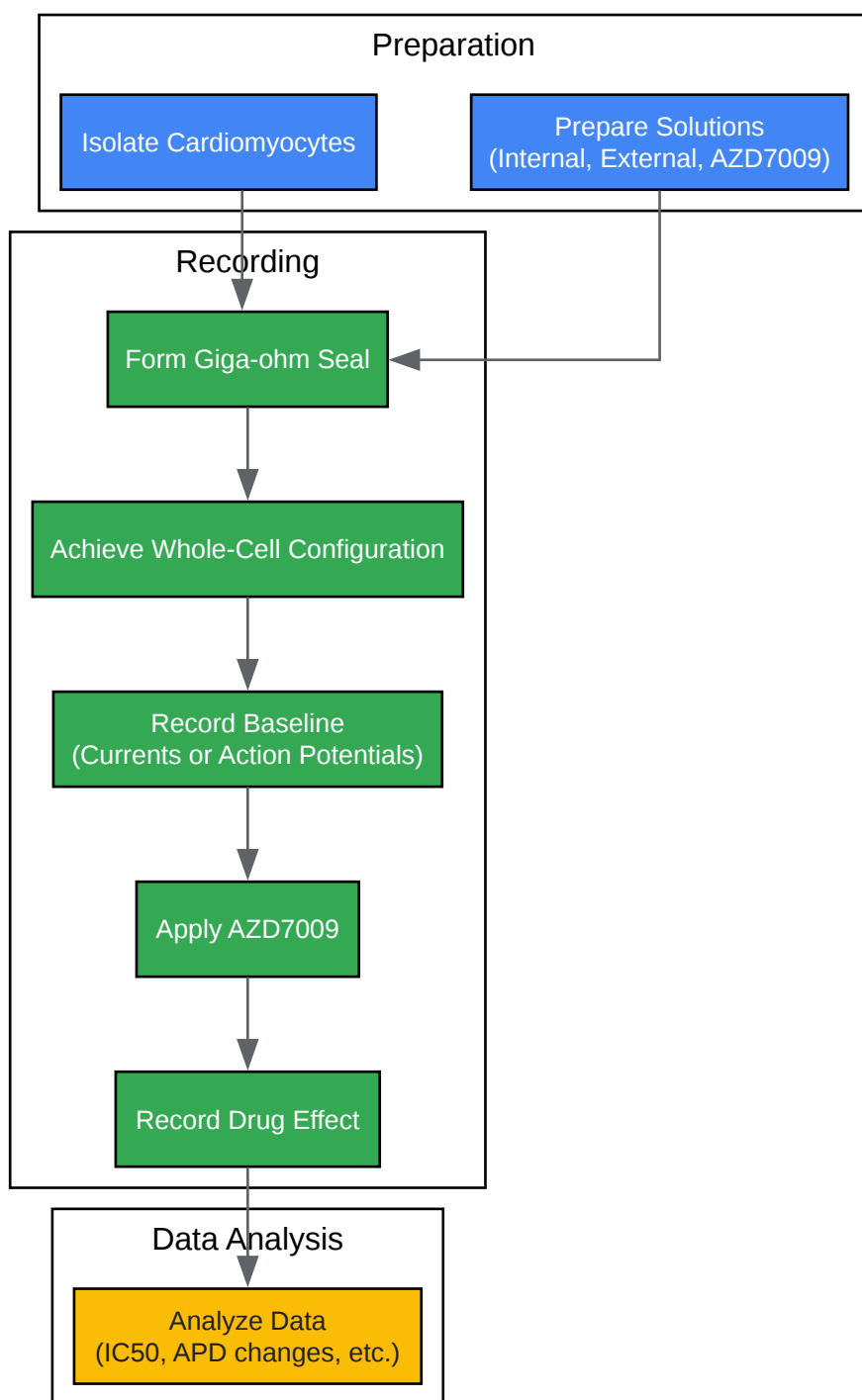
1. Cell Preparation and Solutions:

- Follow the same procedures as in Protocol 1. Use the K⁺-based internal solution.

2. Recording Procedure:

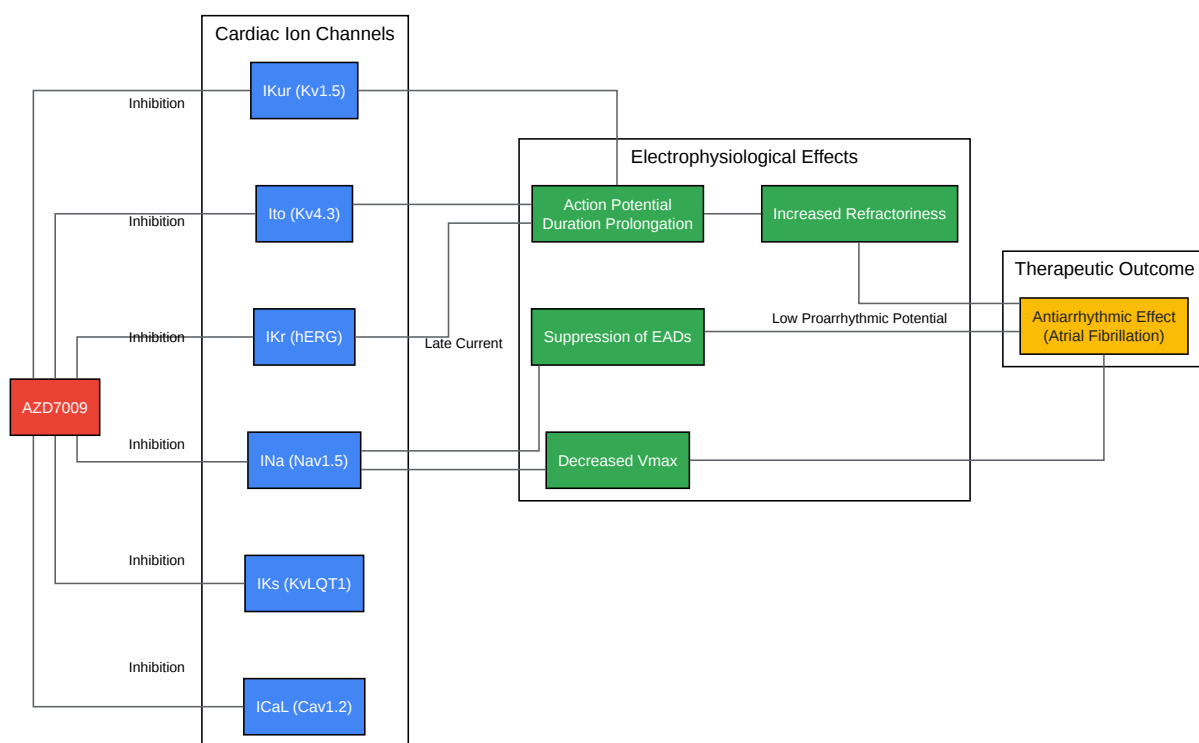
- Establish a whole-cell configuration as described in Protocol 1.
- Switch the amplifier to current-clamp mode.
- Elicit action potentials by injecting brief suprathreshold depolarizing current pulses (e.g., 1-2 ms, 1-2 nA) at a steady frequency (e.g., 1 Hz).
- Record baseline action potentials.
- Perfuse the chamber with various concentrations of **AZD7009** and record the changes in action potential morphology, including APD at 50% and 90% repolarization (APD₅₀ and APD₉₀), resting membrane potential, and upstroke velocity (V_{max}).

Mandatory Visualizations



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Whole-cell patch clamp experimental workflow.



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